4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound belonging to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a benzyl group and a methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired compound.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of automated solid-phase synthesis and photocatalytic synthesis are also common in industrial settings to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of benign prostatic hyperplasia (BPH).
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the induction of apoptosis in target cells. This compound has been shown to downregulate the Bmi-1 protein, leading to cell death. The action is independent of α1-adrenoceptor blocking, indicating a multi-target mechanism . RNA-Seq analysis has identified several anti-apoptotic genes involved in this process, including Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1 .
Comparison with Similar Compounds
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Naftopidil: Another α1D/1A antagonist used in the treatment of BPH.
1-(4-Methoxybenzyl)piperazine: A similar compound with a methoxyphenyl group, but lacking the carboxamide functionality.
Pyridazinones containing (4-methoxyphenyl)piperazine: These compounds exhibit different biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its ability to induce apoptosis independently of α1-adrenoceptor blocking, making it a promising candidate for multi-target therapeutic applications .
Properties
IUPAC Name |
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)20-19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBEPUTAHCQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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